REACTION_SMILES
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[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:35][CH2:36][OH:37].[NH2:28][NH2:29].[O:1]=[C:2]1[N:3]([CH2:12][CH2:13][n:14]2[n:15][cH:16][c:17]3[cH:18][c:19]([C:23](=[O:24])[O:25][CH2:26][CH3:27])[cH:20][cH:21][c:22]23)[C:10](=[O:11])[c:5]2[c:4]1[cH:9][cH:8][cH:7][cH:6]2>>[NH2:3][CH2:12][CH2:13][n:14]1[n:15][cH:16][c:17]2[cH:18][c:19]([C:23](=[O:24])[O:25][CH2:26][CH3:27])[cH:20][cH:21][c:22]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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CCOC(=O)c1ccc2c(cnn2CCN2C(=O)c3ccccc3C2=O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc2c(cnn2CCN2C(=O)c3ccccc3C2=O)c1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc2c(cnn2CCN)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |